molecular formula C23H28N4O5S B6548106 N-(3,4-dimethoxyphenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 946239-56-1

N-(3,4-dimethoxyphenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B6548106
CAS No.: 946239-56-1
M. Wt: 472.6 g/mol
InChI Key: KRIJSFKZZZUVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with sulfur-linked acetamide functionality. Key structural features include:

  • 3,4-dimethoxyphenyl group: Provides electron-donating substituents influencing solubility and receptor interactions.
  • 2,4-dioxo pyrido[2,3-d]pyrimidine core: A redox-active scaffold common in kinase inhibitors and antitumor agents.
  • Sulfanyl acetamide bridge: Likely modulates hydrogen bonding and metabolic stability.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c1-13(2)9-14-11-24-21-19(22(29)27(4)23(30)26(21)3)20(14)33-12-18(28)25-15-7-8-16(31-5)17(10-15)32-6/h7-8,10-11,13H,9,12H2,1-6H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIJSFKZZZUVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound with significant biological activity. Its molecular formula is C21H23N5O5S, and it has a molecular weight of 457.5 g/mol. The compound is characterized by the presence of a pyrido[2,3-d]pyrimidine moiety and a sulfanyl group, which contribute to its pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its anti-inflammatory and potential anticancer properties. Here are some key findings:

  • Anti-inflammatory Activity : Similar compounds with the dimethoxyphenyl group have demonstrated potent anti-inflammatory effects. For example, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) showed significant inhibition of edema in rat models by interfering with arachidonic acid pathways and exhibiting higher potency than standard anti-inflammatory drugs like diclofenac . This suggests that the dimethoxyphenyl component may enhance anti-inflammatory efficacy.
  • Anticancer Potential : Compounds containing pyrido[2,3-d]pyrimidine structures have been studied for their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities to known anticancer agents.

Structure-Activity Relationship (SAR)

The structure of this compound can be analyzed for its potential biological activity:

ComponentStructureBiological Activity
DimethoxyphenylDimethoxyphenylAnti-inflammatory
Pyrido[2,3-d]pyrimidinePyridoAnticancer
Sulfanyl groupSulfanylEnhances bioactivity

Case Studies and Research Findings

  • In Vivo Studies : In vivo studies have indicated that compounds similar to this compound can significantly reduce inflammation markers in animal models. For instance, DMPBD was shown to reduce ear edema in rats induced by inflammatory agents like ethyl phenylpropiolate and arachidonic acid with IC50 values indicating high potency compared to traditional NSAIDs .
  • Cell Culture Studies : In vitro studies have demonstrated that related compounds inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins which regulate apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Sulfanyl Acetamide Linkages

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Notable Data Source
Target Compound Pyrido[2,3-d]pyrimidine 3,4-dimethoxyphenyl, 1,3-dimethyl-6-(2-methylpropyl - - - N/A
2l () Thieno[2,3-d]pyrimidine 3,5-dimethoxyphenyl, ethyl 83 151–154 IC₅₀ = 0.12 µM (TS inhibition)
2m () Thieno[2,3-d]pyrimidine 2-chlorophenyl, ethyl 72 221–224 IC₅₀ = 0.09 µM (DHFR inhibition)
5.6 () Pyrimidinone 2,3-dichlorophenyl, methyl 80 230–232 LogP = 3.2; Moderate cytotoxicity
Example 83 () Pyrazolo[3,4-d]pyrimidine 3-fluoro-4-isopropoxyphenyl 19 302–304 Mass: 571.198 (M⁺+1)
Key Observations:
  • Core Structure Influence: Thieno[2,3-d]pyrimidines (e.g., 2l, 2m) exhibit higher enzymatic inhibition (TS/DHFR) compared to pyrido or pyrimidinone cores, likely due to enhanced π-π stacking .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl in 2m, ) correlate with higher melting points and enzyme affinity.
    • Bulky substituents (e.g., 2-methylpropyl in the target compound) may reduce solubility but improve membrane permeability.
  • Synthetic Accessibility : The target compound’s complex substitution pattern (dimethyl and methoxy groups) likely lowers synthetic yield compared to simpler analogs like 5.6 (80% yield, ).

Functional Group Comparisons

Table 2: Substituent Impact on Bioactivity and Stability
Functional Group Compound Example Biological Activity Stability (NMR/UV Data) Reference
3,4-Dimethoxyphenyl Target Compound Hypothesized CNS activity (similar to dimethoxy analogs in ) NMR shifts in regions A/B suggest conformational rigidity
2-Chlorophenyl 2m () Strong DHFR inhibition Stable under physiological pH (no degradation in UV studies)
Fluoro-isopropoxy Example 83 () Kinase inhibition (hypothesized) High thermal stability (MP > 300°C)
Key Insights:
  • Methoxy vs. Chloro : Methoxy groups (target compound) enhance solubility but reduce enzymatic binding affinity compared to chloro substituents (2m, ).
  • Fluorine Incorporation : Fluorinated analogs () show superior metabolic stability and target engagement, as seen in mass spectrometry data .

NMR and Crystallographic Comparisons

  • NMR Shifts : highlights that substituents in regions A (positions 39–44) and B (29–36) cause significant chemical shift variations, suggesting that the target compound’s 3,4-dimethoxy group may alter electronic environments in these regions .
  • Crystal Structures : and demonstrate that sulfanyl-acetamide derivatives form intramolecular hydrogen bonds (e.g., N–H···S), stabilizing planar conformations critical for receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.